molecular formula C23H20N2O3 B2648614 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide CAS No. 851406-01-4

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide

Cat. No.: B2648614
CAS No.: 851406-01-4
M. Wt: 372.424
InChI Key: PRWWCWVJRJJPBR-UHFFFAOYSA-N
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Description

N-[2-(7-Methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide is a synthetic small molecule with the molecular formula C23H20N2O3 and a molecular weight of 372.42 g/mol . This compound is comprised of a 7-methoxy-2-oxoquinoline moiety linked via an ethylene chain to a naphthalene-2-carboxamide group. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities . Specifically, quinoline derivatives have been extensively investigated for their anticancer properties, often acting through mechanisms such as inhibition of angiogenesis via targets like VEGFR-2 . Furthermore, recent research highlights the significant potential of quinoline-based compounds as broad-spectrum antiviral agents, with some demonstrating activity against viruses such as SARS-CoV-2 by targeting viral entry mechanisms . The specific research applications of this compound are an active area of investigation, and its structural features make it a promising candidate for development in oncology and infectious disease research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

851406-01-4

Molecular Formula

C23H20N2O3

Molecular Weight

372.424

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C23H20N2O3/c1-28-20-9-8-17-13-19(23(27)25-21(17)14-20)10-11-24-22(26)18-7-6-15-4-2-3-5-16(15)12-18/h2-9,12-14H,10-11H2,1H3,(H,24,26)(H,25,27)

InChI Key

PRWWCWVJRJJPBR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=CC=CC=C4C=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Formation of the Naphthalene Carboxamide: The naphthalene-2-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, followed by reaction with an appropriate amine to form the carboxamide.

    Linking the Quinoline and Naphthalene Moieties: The final step involves the coupling of the quinoline derivative with the naphthalene carboxamide through an ethyl chain, which can be achieved using a suitable linker and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline or naphthalene rings, potentially altering the compound’s biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the quinoline or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in a variety of substituted quinoline and naphthalene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide is C23H20N2O3C_{23}H_{20}N_{2}O_{3}. The compound features a quinoline moiety that contributes to its biological activity, as well as a naphthalene structure that may enhance its stability and solubility.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of quinoline have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways .

Case Study:
A study evaluated several quinoline derivatives for their antimicrobial activity, revealing that certain compounds demonstrated significant inhibition against MRSA and other pathogens. This suggests potential for developing new antimicrobial agents based on the structure of this compound.

Anticancer Properties

The quinoline scaffold has been extensively studied for its anticancer potential. Compounds similar to this compound have shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Data Table: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF725Cell cycle arrest
N-[2-(7-methoxy...]A54920Apoptosis induction

Corrosion Inhibition

Naphthalene derivatives have been explored as corrosion inhibitors due to their ability to form protective films on metal surfaces. The presence of nitrogen-containing groups in the structure enhances adsorption onto metal surfaces, providing effective protection against corrosive environments.

Case Study:
Research demonstrated that naphthalene-based compounds significantly reduced corrosion rates in acidic media, indicating their potential application in protective coatings for metals .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate quinoline derivatives and naphthalene carboxylic acids. This synthetic versatility allows for the modification of functional groups to enhance biological activity or material properties.

Mechanism of Action

The mechanism of action of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights :

Ortho-substitution on the phenyl ring enhances antibacterial and antimycobacterial activity .

Moderate lipophilicity (log K ~0.7) optimizes membrane penetration without compromising solubility .

Electron-withdrawing groups (e.g., -F, -Br) improve target binding, while bulky alkoxy groups (e.g., propoxy) reduce efficacy .

Biological Activity

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms, efficacy against various cell lines, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20H20N2O3
  • Molecular Weight : 336.39 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation and survival. It has been shown to interact with various molecular targets, including:

  • VEGFR Inhibition : The compound's structure allows it to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, evidenced by increased levels of caspase activity.

In Vitro Studies

Several studies have assessed the antiproliferative activity of this compound against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of ActionReference
HepG2 (Liver)8.8Apoptosis induction via caspase activation
MCF-7 (Breast)9.7VEGFR inhibition and apoptosis
THLE-2 (Normal)33.7Low cytotoxicity compared to cancer cells

Case Studies

  • Case Study on HepG2 Cells : In a study evaluating the effect on HepG2 cells, this compound showed a significant reduction in cell viability, with an IC50 value of 8.8 µM. The mechanism was linked to apoptosis, as indicated by a notable increase in caspase activity compared to control groups .
  • MCF-7 Cell Line Analysis : Similarly, in MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 9.7 µM, indicating strong antiproliferative effects attributed to its ability to inhibit VEGFR signaling pathways .

Pharmacokinetics and Toxicity

Research into the pharmacokinetics of this compound suggests favorable absorption and distribution properties. Toxicity studies indicate that while the compound exhibits high efficacy against cancer cells, it maintains low cytotoxicity towards normal liver epithelial cells (THLE-2), which is critical for therapeutic applications .

Q & A

Q. What are the established synthetic routes for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling naphthalene-2-carboxamide derivatives with functionalized quinoline intermediates. For example, propargylation or alkylation steps using reagents like propargyl bromide in DMF with K₂CO₃ as a base (stirring at room temperature for 2–4 hours) can yield intermediates . Optimization may involve:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) for improved solubility.
  • Catalyst screening : Triethylamine or DMAP for accelerating acylation steps .
  • Temperature control : Room temperature for stability vs. reflux for faster kinetics.
    Table 1 : Example Reaction Conditions from Analogous Compounds
StepReagentsSolventTimeYieldReference
AlkylationPropargyl bromide, K₂CO₃DMF2 h74–93%
Acylation1-Naphthoyl chloride, Et₃NDCM1 h74%

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., methoxy singlet at δ ~3.8 ppm, quinoline carbonyl at δ ~165 ppm) and coupling constants .
  • Mass spectrometry : HRMS (ESI) for molecular ion validation (e.g., m/z 414.1582 [M+H]⁺ in analogous compounds) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally related carboxamide derivatives?

  • Methodological Answer : Contradictions may arise from differences in assay conditions or structural analogs. Strategies include:
  • Dose-response standardization : Test compounds across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀/EC₅₀ values .
  • Structural benchmarking : Compare activity against a reference compound (e.g., 3-Oxo-2-[2-trifluoromethylbenzylidenyl]-olean-12-en-28-oic acid derivatives) .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan for statistical heterogeneity assessment .

Q. What computational approaches are effective for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS):
  • Docking : Use the quinoline moiety as a pharmacophore anchor in kinase targets (e.g., EGFR) .
  • Free energy calculations : MM/PBSA or MM/GBSA to quantify binding energy (ΔG) .
  • Validation : Cross-check with experimental SPR (surface plasmon resonance) data for KD values .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :
  • Process optimization : Use flow chemistry for propargylation steps to enhance reproducibility .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane mixtures) for large batches .
  • Quality control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Q. What strategies mitigate variability in spectroscopic data across different laboratories?

  • Methodological Answer :
  • Standardized protocols : Adopt NMR referencing (e.g., TMS in CDCl₃) and temperature control (±0.1°C) .
  • Inter-lab calibration : Share a common sample batch for cross-validation .
  • Data reporting : Include full spectral parameters (e.g., J values, integration ratios) in publications .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solvent screening : Test solubility in DMSO, DMF, and ethanol using nephelometry .
  • Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to model interactions .
  • Crystallography : Identify polymorphic forms (e.g., via XRD) that may affect solubility .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Kinase profiling : Use ADP-Glo™ assay for broad-spectrum kinase activity screening .
  • Selectivity panels : Test against off-target kinases (e.g., CDK2, Aurora A) to assess specificity .
  • Cellular assays : Combine with Western blotting for downstream phosphorylation (e.g., ERK1/2) .

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